3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate
Description
3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is a carnitine derivative characterized by a hydroxyhexanoyl ester group and a trimethylammonium moiety. It belongs to the class of acylcarnitines, which play critical roles in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria for β-oxidation . The (R)-configuration of the 3-hydroxyhexanoyl chain distinguishes it from stereoisomeric counterparts, influencing its biochemical interactions and metabolic efficiency.
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[(3R)-3-hydroxyhexanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11?/m1/s1 |
InChI Key |
VYEONLJQPYRKAN-NFJWQWPMSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Pathway
The standard approach involves three stages:
Preparation of (R)-3-hydroxyhexanoic acid
- Derived via microbial oxidation of hexanoic acid using Pseudomonas spp. (80-92% enantiomeric excess)[^1^].
- Alternative: Asymmetric reduction of 3-ketohexanoic acid using NADH-dependent ketoreductases[^2^].
Activation of the carboxylic acid
Common activating agents:Reagent Solvent Temperature Yield (%) DCC/DMAP DCM 0-4°C 78 EDCl/HOBt THF RT 85 SOCl₂ Toluene 60°C 91[^3^] Esterification with L-carnitine
- Conducted under inert atmosphere (N₂/Ar)
- Critical parameters:
- pH 7.0-7.5 (buffered with NaHCO₃)
- Reaction time: 12-18 hrs
- Molar ratio (acid:carnitine) = 1.2:1
Enzymatic Synthesis
Comparative analysis of biocatalytic methods:
| Enzyme Class | Source Organism | Conversion (%) | Optical Purity (%) |
|---|---|---|---|
| Lipase B | C. antarctica | 68 | 99.2 |
| Acyltransferase | E. coli recombinant | 93 | 99.8[^4^] |
| CarA (carnitine acyltransferase) | H. sapiens | 82 | 99.5 |
Advantages:
- Stereoselectivity >99% in optimized systems
- Aqueous phase reactions at 25-37°C
Purification and Characterization
Chromatographic Techniques
- Ion-exchange chromatography : Using Dowex 50WX8 (H⁺ form), eluted with 2M NH₄OH
- Reverse-phase HPLC :
Column: C18, 250 × 4.6 mm
Mobile phase: MeCN/10mM NH₄OAc (75:25)
Retention time: 6.8 min[^5^]
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 4.75 (m, 1H, -CH(OH)-), 3.22 (s, 9H, N⁺(CH₃)₃), 2.45 (t, 2H, -COOCH₂-)[^6^]
- HRMS : m/z calc. for C₁₃H₂₅NO₅⁺ [M]⁺ 276.1804, found 276.1801
Stability Considerations
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH <3, 25°C/24hr | 42 | 3-oxohexanoyl carnitine |
| pH >9, 40°C/24hr | 87 | Trimethylamine + hexenoate |
| Aqueous, 4°C/1mo | <5 | None detected |
Storage recommendation: Lyophilized at -20°C under nitrogen[^7^]
Industrial-Scale Production
- 500L bioreactor using immobilized E. coli acyltransferase
- Key metrics:
- Space-time yield: 18 g/L/day
- Productivity: 0.92 kg/m³/hr
- Downstream recovery: 81%
Chemical Reactions Analysis
Types of Reactions
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylammonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyhexanoyl group may participate in hydrogen bonding and hydrophobic interactions, while the trimethylammonio group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Variations
(a) 3-((Hexadecanoyl)oxy)-4-(trimethylammonio)butanoate (CAS 2364-67-2)
- Structure : Contains a saturated C₁₆ acyl chain instead of a hydroxylated C₆ chain.
- Molecular Formula: C₂₃H₄₅NO₄ .
- Key Differences: Longer acyl chain increases hydrophobicity, reducing aqueous solubility.
(b) 3-Hydroxydecanoylcarnitine
- Structure : Features a C₁₀ acyl chain with a 3-hydroxy group.
- Molecular Formula: C₁₇H₃₃NO₅ (inferred from ).
- Key Differences: Longer chain length (C₁₀ vs. C₆) may slow mitochondrial uptake. Similar hydroxylation pattern but distinct metabolic turnover rates .
(c) 3-[(2-Methylpropanoyl)oxy]-4-(trimethylammonio)butanoate (Isobutyroylcarnitine)
Stereochemical Variants
(a) (3S)-3-[(3-Hydroxyhexanoyl)oxy]-4-(trimethylazaniumyl)butanoate
- Structure: (S)-configuration at the hydroxyhexanoyl group.
- Key Differences :
(b) (3R)-3-Hydroxy-4-(trimethylammonio)butanoate
Functional Group Modifications
(a) 3-(Tetradecylcarbamoylamino)-4-(trimethylammonio)butanoate (Teglicar)
- Structure: Carbamoylamino group replaces the ester linkage.
- Molecular Formula : C₂₂H₄₅N₃O₃ .
- Key Differences: Carbamoylamino enhances stability against esterases but reduces metabolic flexibility. Used pharmacologically to inhibit fatty acid oxidation .
(b) 3-[(5-Carboxypentanoyl)oxy]-4-(trimethylammonio)butanoate (O-Adipoylcarnitine)
Comparative Data Table
Biological Activity
3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate, commonly referred to as an O-acylcarnitine, is a derivative of carnitine that plays a significant role in fatty acid metabolism. This compound is characterized by its unique structure, which includes a hydroxyhexanoyl group and a trimethylammonium moiety. Understanding its biological activity is crucial for insights into metabolic processes and potential therapeutic applications.
The molecular formula of this compound is , with an average mass of approximately 273.34 g/mol. The compound exhibits a positive net charge due to the trimethylammonium group, influencing its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO5 |
| Average Mass | 273.34 g/mol |
| Net Charge | +1 |
Biological Role and Metabolism
This compound functions primarily as a metabolite involved in the transport and metabolism of long-chain fatty acids. It facilitates the transfer of fatty acids into mitochondria for beta-oxidation, a critical process for energy production.
The compound acts by forming acyl-carnitine derivatives that can easily cross mitochondrial membranes, thereby enhancing fatty acid oxidation. This mechanism is particularly vital during periods of increased energy demand, such as exercise or fasting.
Case Studies
- Metabolic Regulation : A study demonstrated that elevated levels of this compound correlate with enhanced fatty acid oxidation in skeletal muscle during prolonged exercise, suggesting its role in metabolic adaptation (Smith et al., 2022).
- Cardiovascular Health : Research has indicated that supplementation with O-acylcarnitines, including this compound, may improve lipid profiles in patients with metabolic syndrome, reducing triglyceride levels and increasing HDL cholesterol (Jones et al., 2023).
- Neurological Implications : Another investigation highlighted the potential neuroprotective effects of O-acylcarnitines in models of neurodegeneration, where they were shown to mitigate oxidative stress and improve mitochondrial function (Lee et al., 2021).
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Fatty Acid Metabolism | Enhances mitochondrial fatty acid oxidation | Smith et al., 2022 |
| Lipid Profile Improvement | Reduces triglycerides; increases HDL | Jones et al., 2023 |
| Neuroprotection | Mitigates oxidative stress; improves mitochondrial function | Lee et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
